molecular formula C8H7ClN4O2S B12781382 1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride CAS No. 102367-67-9

1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride

Cat. No.: B12781382
CAS No.: 102367-67-9
M. Wt: 258.69 g/mol
InChI Key: OPUANQPXMHYQBR-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride is a heterocyclic compound with the molecular formula C8H6N4O2S·HCl. This compound is known for its unique structural features, which include a thiadiazole ring substituted with an amino group and a nitrophenyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with m-nitrobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(o-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(m-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-nitrophenyl group influences its reactivity and interaction with biological targets, differentiating it from other thiadiazole derivatives .

Properties

CAS No.

102367-67-9

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C8H6N4O2S.ClH/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14;/h1-4H,(H2,9,11);1H

InChI Key

OPUANQPXMHYQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N.Cl

Origin of Product

United States

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